![molecular formula C11H16O2 B14369670 ({[(Propan-2-yl)oxy]methoxy}methyl)benzene CAS No. 91968-51-3](/img/structure/B14369670.png)
({[(Propan-2-yl)oxy]methoxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(Propan-2-yl)oxy]methoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a methoxy group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Propan-2-yl)oxy]methoxy}methyl)benzene typically involves the reaction of benzyl alcohol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or isopropyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism by which ({[(Propan-2-yl)oxy]methoxy}methyl)benzene exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms, where the compound acts as a modulator of cellular responses.
Comparación Con Compuestos Similares
Benzyl alcohol: Similar in structure but lacks the isopropyl group.
Methoxybenzene (anisole): Contains a methoxy group but lacks the isopropyl group.
Isopropylbenzene (cumene): Contains an isopropyl group but lacks the methoxy group.
Uniqueness: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene is unique due to the presence of both methoxy and isopropyl groups on the benzene ring. This dual substitution imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts.
Propiedades
Número CAS |
91968-51-3 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
propan-2-yloxymethoxymethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-10(2)13-9-12-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
ZNFVFIIZYSJGHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)

![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
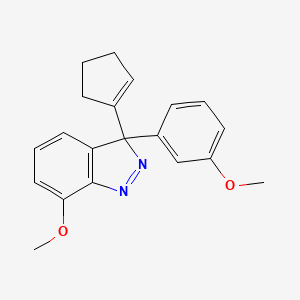
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
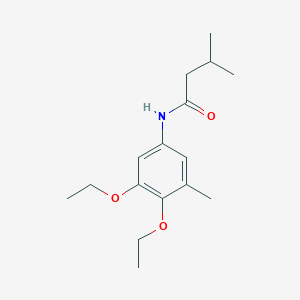

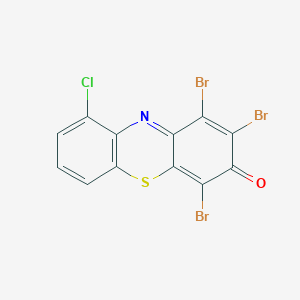
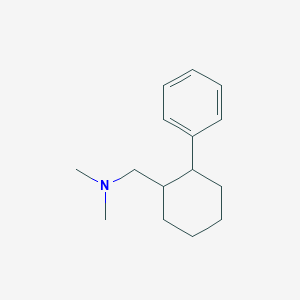

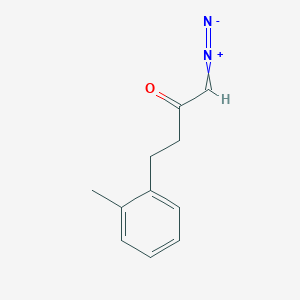
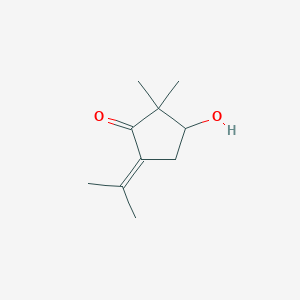
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
